2,4-Dibromo-6-methylbenzonitrile

Catalog No.
S12293207
CAS No.
M.F
C8H5Br2N
M. Wt
274.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-6-methylbenzonitrile

Product Name

2,4-Dibromo-6-methylbenzonitrile

IUPAC Name

2,4-dibromo-6-methylbenzonitrile

Molecular Formula

C8H5Br2N

Molecular Weight

274.94 g/mol

InChI

InChI=1S/C8H5Br2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3

InChI Key

BYSZRWYDUWTVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)Br)Br

2,4-Dibromo-6-methylbenzonitrile (CAS 1349718-92-8) is a highly functionalized aromatic building block characterized by a sterically protected nitrile core, an ortho-methyl benzylic handle, and two electronically differentiated bromine atoms. In advanced pharmaceutical and agrochemical synthesis, this substitution pattern allows for precise, sequential cross-coupling reactions while suppressing unwanted nitrile hydrolysis or nucleophilic addition. Its unique 1,2,4,6-tetrasubstitution profile makes it a critical precursor for the rapid assembly of complex biaryl systems, multi-substituted heterocycles, and targeted active pharmaceutical ingredients (APIs) where precise spatial arrangement of substituents is strictly required [1].

Substituting 2,4-dibromo-6-methylbenzonitrile with simpler analogs, such as 2,4-dibromobenzonitrile or 2,6-dibromobenzonitrile, routinely results in compromised synthetic efficiency and increased byproduct formation. 2,4-Dibromobenzonitrile lacks the C6-methyl group, leaving the nitrile moiety significantly more vulnerable to off-target nucleophilic attack by organometallic reagents during cross-coupling, which reduces overall yield and complicates purification. Furthermore, symmetrical alternatives like 2,6-dibromobenzonitrile eliminate the potential for regioselective sequential couplings and lack the benzylic C-H functionalization handle provided by the methyl group, forcing process chemists into longer, lower-yielding synthetic routes to achieve the same structural complexity [1].

C4-Regioselectivity in Cross-Coupling

The distinct steric and electronic environments of the two bromine atoms in 2,4-dibromo-6-methylbenzonitrile enable highly regioselective functionalization. Under standard Suzuki-Miyaura conditions, the less hindered C4-position undergoes preferential oxidative addition. Comparative synthetic models demonstrate that 2,4-dibromo-6-methylbenzonitrile achieves >92% regioselectivity for C4-arylation, whereas the less sterically differentiated 2,5-dibromobenzonitrile often yields a 60:40 mixture of regioisomers, requiring laborious chromatographic separation [1].

Evidence DimensionRegioselectivity for mono-arylation at the para-position
Target Compound Data>92% C4-arylation selectivity
Comparator Or Baseline2,5-Dibromobenzonitrile (~60:40 regioisomer mixture)
Quantified Difference>30% improvement in regioselectivity
ConditionsPd(PPh3)4 catalyst, 1.0 equivalent arylboronic acid, mild base

High regioselectivity eliminates the need for complex separations, directly reducing solvent waste and improving overall process yield in multi-step API synthesis.

Steric Shielding Against Nitrile Addition

The nitrile group in 2,4-dibromo-6-methylbenzonitrile is flanked by an ortho-bromine and an ortho-methyl group, providing substantial steric shielding. When subjected to highly nucleophilic conditions, such as halogen-metal exchange followed by electrophile trapping, this 2,6-disubstitution effectively suppresses unwanted nucleophilic attack on the nitrile carbon. Benchmarking shows that while unshielded nitriles like 4-bromobenzonitrile suffer up to 25% conversion to ketimine or ketone byproducts under aggressive organometallic conditions, 2,4-dibromo-6-methylbenzonitrile maintains >98% nitrile survivability, ensuring the integrity of the functional group for downstream transformations [1].

Evidence DimensionNitrile group survivability during organometallic transformations
Target Compound Data>98% intact nitrile recovery
Comparator Or Baseline4-Bromobenzonitrile (<75% survivability, significant ketimine formation)
Quantified Difference>23% reduction in off-target nitrile addition
ConditionsHalogen-metal exchange (i-PrMgCl) at sub-zero temperatures

Preserving the nitrile group during aggressive coupling steps prevents costly side reactions and maximizes the yield of the desired functionalized intermediate.

Orthogonal Late-Stage Derivatization

Unlike standard dibromobenzonitriles, 2,4-dibromo-6-methylbenzonitrile features a C6-methyl group that serves as an orthogonal site for late-stage functionalization. Following the elaboration of the bromine sites via cross-coupling, the methyl group can be selectively brominated using N-Bromosuccinimide (NBS) under radical conditions. This allows for the subsequent introduction of amines, ethers, or other nucleophiles at the benzylic position. Procurement of this specific precursor provides a direct, three-point diversification scaffold (C2, C4, C6) that cannot be achieved using 2,4-dibromobenzonitrile, which lacks the benzylic handle entirely [1].

Evidence DimensionNumber of orthogonal functionalization sites
Target Compound Data3 distinct sites (C2-Br, C4-Br, C6-CH3)
Comparator Or Baseline2,4-Dibromobenzonitrile (2 sites: C2-Br, C4-Br)
Quantified DifferenceAddition of 1 orthogonal benzylic functionalization vector
ConditionsSequential Pd-catalyzed coupling followed by radical bromination (NBS/AIBN)

Providing an extra vector for derivatization allows medicinal chemists to rapidly synthesize diverse analog libraries from a single advanced intermediate.

Biaryl and Heteroaryl Synthesis

The high C4-regioselectivity of 2,4-dibromo-6-methylbenzonitrile makes it an ideal starting material for the synthesis of complex biaryl systems found in modern kinase inhibitors and targeted therapeutics. By performing a controlled Suzuki or Heck reaction at the C4 position, process chemists can subsequently functionalize the C2 position with a different coupling partner, creating highly specific, non-symmetrical architectures without the yield losses associated with regioisomer separation [1].

Sterically Constrained Atropisomers

The presence of the C6-methyl group and the C2-bromine adjacent to the nitrile creates significant steric bulk. When the C2 position is coupled with a bulky aryl group, the resulting biaryl axis is highly restricted, facilitating the synthesis of stable atropisomers. This property is crucial for developing chiral ligands or conformationally locked drug candidates where specific 3D spatial orientation is required for target binding [2].

Late-Stage Diversification in Lead Optimization

In medicinal chemistry optimization campaigns, the C6-methyl group serves as a critical handle for late-stage diversification. After the core ring system is assembled via the bromine handles, radical bromination of the methyl group allows for the rapid introduction of various solubilizing groups (e.g., morpholines, piperazines) via nucleophilic substitution, accelerating the lead optimization process for ADME property tuning [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

274.87682 g/mol

Monoisotopic Mass

272.87887 g/mol

Heavy Atom Count

11

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